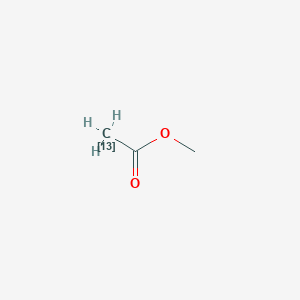

Methyl (~12~C)formate

Overview

Description

Methyl formate, also known as methyl methanoate, is the simplest example of a carboxylate ester . It is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension .

Synthesis Analysis

In the laboratory, methyl formate can be produced by the condensation reaction of methanol and formic acid . Industrially, it is usually produced by the combination of methanol and carbon monoxide (carbonylation) in the presence of a strong base, such as sodium methoxide . A novel route for the synthesis of methyl formate has been investigated starting from methyl nitrite in vapor phase . Another approach involves the selective oxidation of methanol to methyl formate at low temperatures .Molecular Structure Analysis

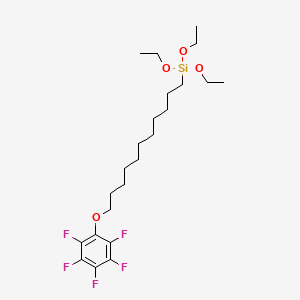

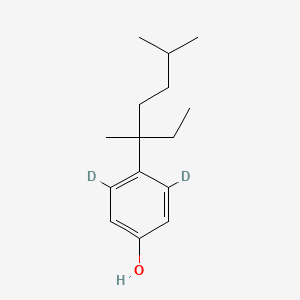

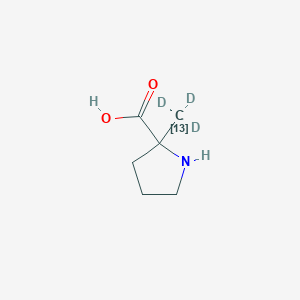

The molecular formula of Methyl formate is C2H4O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The formation of methyl formate (CH3OCHO) upon electron irradiation of mixed ices of carbon monoxide (CO) and methanol (CH3OH) has been monitored . The reaction pathways and potential energy profiles are theoretically explored for H-abstraction, addition and addition–dissociation reactions of methyl formate .Physical And Chemical Properties Analysis

Methyl formate is a colorless organic liquid, with an ethereal odor, low surface tension and high vapor pressure . It has a melting point of −100 °C and boils at 32 °C . Methyl formate has a density of 0.97 g/cm3 at standard conditions .Scientific Research Applications

Astrophysics and Cosmic Chemistry

- Formation in Cosmic Environments : Methyl formate is identified as a complex organic molecule in hot cores and hot corinos. Laboratory experiments have shown that it can be formed in a solid state after cosmic ion irradiation of icy grain mantles containing carbon monoxide and methanol, and released into the gas phase after desorption of icy mantles. This formation aligns with the evolutionary time of molecular clouds and can account for observed abundances in dense molecular clouds (Modica & Palumbo, 2010).

Green Chemistry and Environmental Applications

- Use as a Carbonylating Agent : Methyl formate has been used as a green and efficient carbonylating agent in the synthesis of methyl phenyl carbonate from phenol. It demonstrates better performance compared to toxic carbon monoxide gas and can produce other useful carbonylated products, such as dimethyl carbonate and dimethyl oxalate (Yalfani et al., 2013).

Industrial Chemistry

- New Synthesis Method from Coal : A new method for synthesizing methyl formate from coal (CTMF) was developed, involving vapor-phase methanol carbonylation using heterogeneous nanocatalysts. This method is effective in utilizing coal-based syngas for producing methyl formate, offering a new technology for converting coal into valuable chemicals (Rong et al., 2018).

- Homogeneous Catalytic Reactions : Methyl formate is used in various homogeneously catalyzed reactions, including hydrogenation, carbonylation, homologation, decarbonylation, and alkylation, offering an alternative strategy for the production of basic chemicals (Jenner, 1995).

Photocatalysis

- Photo-Oxidation of Methanol : CuO/TiO2-nanotube nanocomposites have been studied for the direct synthesis of methyl formate via methanol photo-oxidation. These nanocomposites show promising photocatalytic performance, demonstrating over 93.3% methanol conversion and 89.4% methyl formate selectivity under UV irradiation, offering efficient and green production of methyl formate (Zhang et al., 2020).

Additional Applications

- Analysis in Methanol Poisoning Cases : A modified gas chromatographic method for analyzing formate in biological fluids has been described, where methyl formate plays a role in the analysis process. This is particularlyimportant in cases of suspected methanol poisoning with metabolic acidosis (Fraser & Macneil, 1989).

- Role in Cometary Ices : The formation of methyl formate in cometary ices has been studied, with findings indicating that cosmic ion irradiation can account for a significant portion of methyl formate observed in comet Hale–Bopp. This suggests a role for methyl formate in the processes forming molecules in cometary ices (Modica et al., 2012).

Combustion Chemistry

- Oxidation and Combustion Studies : The oxidation of methyl formate has been studied in various experimental environments, providing important insights into combustion relevant conditions. This includes understanding the kinetics and mechanisms involved in the oxidation process, which is crucial for designing more efficient and cleaner combustion systems (Dooley et al., 2010).

Materials Science

- Nanoparticle-Decorated TiO2-Nanotube Heterojunctions : The use of CuO/TiO2-nanotube nanocomposites for the synthesis of methyl formate via photo-oxidation of methanol demonstrates the potential of nanomaterials in enhancing chemical reactions. This application showcases the integration of nanotechnology with chemical processing for improved efficiency and sustainability (Zhang et al., 2020).

Mechanism of Action

The reactions leading to methyl formate are initiated by a number of different electron–molecule interactions that produce CH3O˙ radicals . Dissociative electron attachment (DEA) to CH3OH around 5.5 eV and neutral dissociation (ND) above 7 eV release CH3O˙ radicals that can add to CO to initiate a reaction sequence leading to the formation of methyl formate .

Safety and Hazards

Future Directions

Methyl formate is a precursor to many other compounds of commercial interest . It has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures . The formation of methyl formate upon electron irradiation of mixed ices of carbon monoxide (CO) and methanol (CH3OH) has implications for current astrochemical models .

properties

IUPAC Name |

methyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+0 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-ULIRUUBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

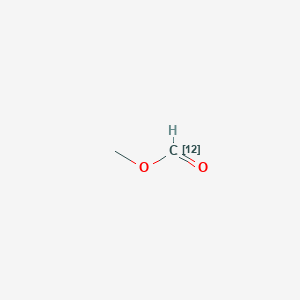

COC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[12CH]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584378 | |

| Record name | Methyl (~12~C)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.041 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196157-81-9 | |

| Record name | Methyl (~12~C)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)